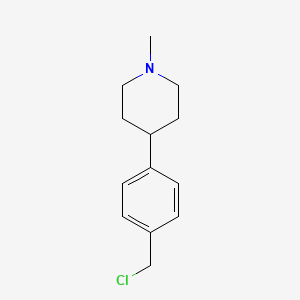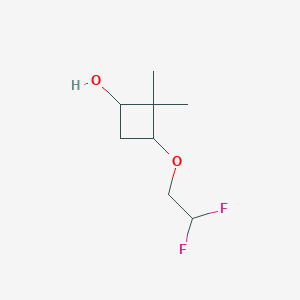
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is a fluorinated organic compound known for its unique structural features and potential applications in various fields. The presence of the difluoroethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol typically involves the introduction of the difluoroethoxy group into a cyclobutanol framework. One common method includes the reaction of 2,2-dimethylcyclobutan-1-ol with a difluoroethoxy reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The difluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoroethanol: Shares the difluoroethoxy group but lacks the cyclobutanol framework.
2,2-Dimethylcyclobutanol: Similar cyclobutanol structure but without the difluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Contains a trifluoroethoxy group, offering different chemical properties.
Uniqueness
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of the difluoroethoxy group and the cyclobutanol structure
Eigenschaften
Molekularformel |
C8H14F2O2 |
|---|---|
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
3-(2,2-difluoroethoxy)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14F2O2/c1-8(2)5(11)3-6(8)12-4-7(9)10/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
ORAWCYBXLIJRFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC1OCC(F)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


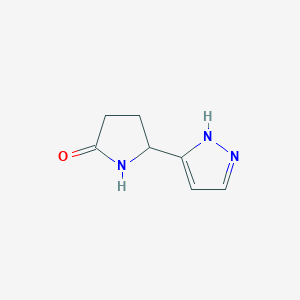

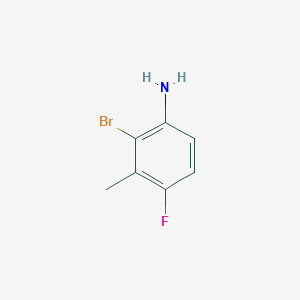
![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)




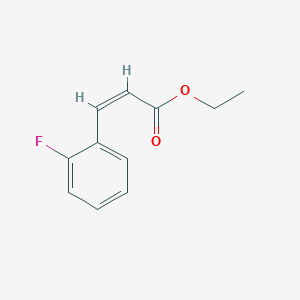
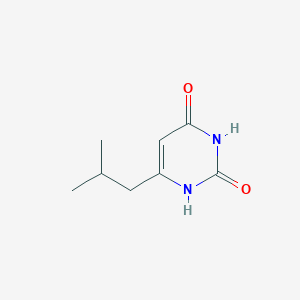
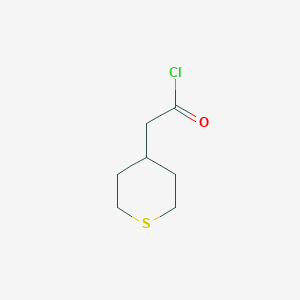

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
